5-Amino-6-isopropoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one
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Overview
Description
5-Amino-6-isopropoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that play a crucial role in various biological and chemical processes. This particular compound is characterized by its unique structure, which includes an amino group, an isopropoxy group, and two methyl groups attached to the benzimidazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-isopropoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one typically involves the following steps:
Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole core.
Introduction of Amino and Isopropoxy Groups: The amino group is introduced through nucleophilic substitution reactions, while the isopropoxy group is typically introduced via alkylation reactions using isopropyl halides.
Methylation: The methyl groups are introduced through alkylation reactions using methyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amino and isopropoxy groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols are used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions include nitroso and nitro derivatives, reduced amines, and various substituted benzimidazoles.
Scientific Research Applications
5-Amino-6-isopropoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Amino-6-isopropoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethylbenzimidazole: This compound shares the benzimidazole core but lacks the amino and isopropoxy groups.
2-Aminobenzimidazole: Similar to the target compound but without the isopropoxy and methyl groups.
6-Isopropoxybenzimidazole: Contains the isopropoxy group but lacks the amino and methyl groups.
Uniqueness
5-Amino-6-isopropoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H17N3O2 |
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Molecular Weight |
235.28 g/mol |
IUPAC Name |
5-amino-1,3-dimethyl-6-propan-2-yloxybenzimidazol-2-one |
InChI |
InChI=1S/C12H17N3O2/c1-7(2)17-11-6-10-9(5-8(11)13)14(3)12(16)15(10)4/h5-7H,13H2,1-4H3 |
InChI Key |
XTPVWOSXCCXNDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1N)N(C(=O)N2C)C |
Origin of Product |
United States |
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